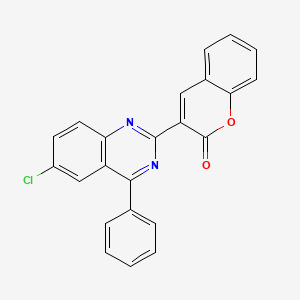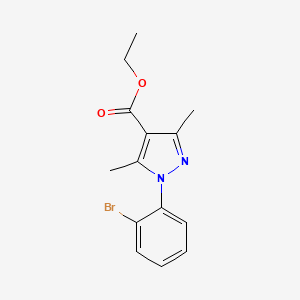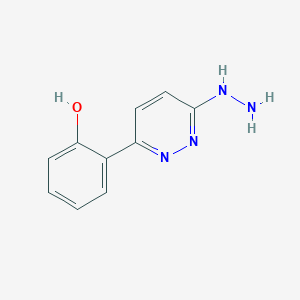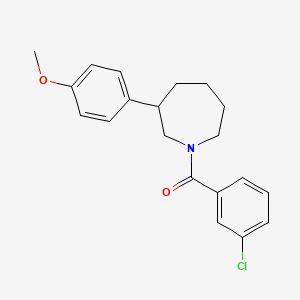
Methyl 2-(pyridin-3-YL)oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(pyridin-3-YL)oxazole-4-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It is an important heterocyclic nucleus that has been used as an intermediate in the synthesis of new chemical entities in medicinal chemistry .
Synthesis Analysis
The synthesis of oxazolines, such as “this compound”, can be achieved at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The InChI key for this compound is PICLJYXRBUEJGG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a stable liquid at room temperature . It has a molecular weight of 204.19 .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
Phosphine-Catalyzed Annulation : A study demonstrated that Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).
Scaffold for Isoxazoles : Another research found that the methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate can be used as a scaffold for the synthesis of highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).
Metal Complexes and Catalysis
- N-heterocyclic Carbene-PdCl Complexes : A 2018 paper described the synthesis of N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, which showed effective catalytic activities for direct arylation of (benzo)oxazoles with aryl bromides (Chen & Yang, 2018).
Biological Applications
Antibacterial and Antioxidant Activities : Ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives were synthesized and screened for antibacterial and antioxidant activities, demonstrating potential in medicinal chemistry (Bhoi, Borad, Pithawala, & Patel, 2016).
Lanthanide Luminescent Metallogel : The self-assembly behavior of tri-methyl ester derivatives with Eu(III) led to the formation of a red luminescent, healable metallogel, indicating applications in materials science (McCarney et al., 2015).
Materials Science
Fungicidal Activity : Novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety showed significant fungicidal activities, suggesting applications in agriculture (Bai et al., 2020).
Corrosion Inhibition : Schiff’s bases of pyridyl substituted triazoles have been investigated as effective corrosion inhibitors for mild steel in hydrochloric acid solution, indicating industrial applications (Ansari, Quraishi, & Singh, 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 2-(pyridin-3-YL)oxazole-4-carboxylate is a complex chemical compound with the molecular formula C10H8N2O3 Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.
Mode of Action
It’s likely that it interacts with its targets through the formation of covalent bonds, given the presence of the oxazole ring and carboxylate group in its structure .
Biochemical Pathways
If it does inhibit collagen prolyl-4-hydroxylase as suggested, it would impact the collagen biosynthesis pathway, potentially affecting the structure and function of connective tissues .
Pharmacokinetics
The compound’s molecular weight (20418 g/mol) and its polar groups suggest it may have reasonable bioavailability .
Result of Action
If it does inhibit collagen prolyl-4-hydroxylase, it could potentially alter the structure and function of collagen, impacting various physiological processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and activity .
Eigenschaften
IUPAC Name |
methyl 2-pyridin-3-yl-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-14-10(13)8-6-15-9(12-8)7-3-2-4-11-5-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICLJYXRBUEJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxybenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2984474.png)





![4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2984483.png)
![4-(N,N-diallylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984485.png)
![4-butyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2984491.png)
![(5Z)-5-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2984493.png)
![Tert-Butyl (3-(2-Hydroxyethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate](/img/structure/B2984494.png)

